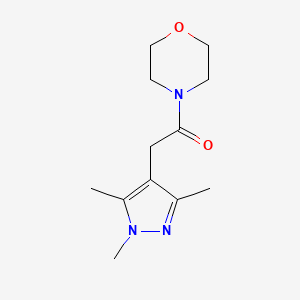
1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. It has been extensively studied for its potential applications in scientific research due to its unique properties.
作用機序
The mechanism of action of 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline is not fully understood. However, studies have suggested that the compound may act by modulating various signaling pathways in the body. It has been shown to interact with various receptors in the brain, including dopamine receptors and NMDA receptors. It has also been suggested that the compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline has been shown to have a range of biochemical and physiological effects. Some of the key effects include:
1. Anti-inflammatory activity: The compound has been shown to inhibit the production of pro-inflammatory cytokines in the body.
2. Antioxidant activity: It has been suggested that the compound may act by scavenging free radicals and inhibiting oxidative stress.
3. Modulation of neurotransmitter levels: Studies have shown that the compound may modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
実験室実験の利点と制限
1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for certain types of experiments due to its chemical properties or potential toxicity.
将来の方向性
There are several future directions for research on 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline. Some of the key areas of research include:
1. Development of new neuroprotective agents: The compound has shown potential as a neuroprotective agent in animal models. Future research could focus on developing new compounds based on the structure of 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline that have improved neuroprotective properties.
2. Development of new anticancer agents: The compound has also shown potential as an anticancer agent. Future research could focus on developing new compounds based on the structure of 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline that have improved anticancer properties.
3. Development of new antimicrobial agents: The compound has also shown potential as an antimicrobial agent. Future research could focus on developing new compounds based on the structure of 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline that have improved antimicrobial properties.
4. Further elucidation of the mechanism of action: The mechanism of action of 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline is not fully understood. Future research could focus on further elucidating the molecular mechanisms underlying the compound's effects.
Conclusion
1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. It has shown potential as a neuroprotective agent, an anticancer agent, and an antimicrobial agent. Further research is needed to fully understand the compound's mechanism of action and to develop new compounds with improved properties.
合成法
1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process that involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with acetic anhydride and methanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The final product is obtained through purification and isolation steps.
科学的研究の応用
1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry. Some of the key areas of research where this compound has been studied include:
1. Neuroprotection: 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been suggested that the compound may act by inhibiting oxidative stress and inflammation in the brain.
2. Anticancer activity: Studies have shown that 1-Acetyl-6-(methyloxy)-1,2,3,4-tetrahydroquinoline has potential anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
3. Antimicrobial activity: The compound has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. It has been suggested that the compound may act by disrupting the cell membrane of the microorganisms.
特性
IUPAC Name |
1-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(14)13-7-3-4-10-8-11(15-2)5-6-12(10)13/h5-6,8H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJADGRCVFLWKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)





![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)


![2-(2-oxo-2-pyrrolidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7505502.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)

![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)